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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylpyrimidine

Cat. No.: B189592

An In-depth Technical Guide to 4-Chloro-2,6-
dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 4-Chloro-2,6-dimethylpyrimidine, a key intermediate in the synthesis of various
biologically active molecules. This document details its structural characteristics,

physicochemical parameters, reactivity, and spectral data, along with detailed experimental
protocols for its synthesis.

Physical and Chemical Properties

4-Chloro-2,6-dimethylpyrimidine is a heterocyclic organic compound with a pyrimidine core
structure. Its physical state at room temperature is typically a colorless to pale yellow solid,
which may appear as a crystalline powder.

Table 1: Physical and Chemical Properties of 4-Chloro-2,6-dimethylpyrimidine
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Property Value Source

Molecular Formula CeH7CIN2 [1]

Molecular Weight 142.58 g/mol [1]

CAS Number 4472-45-1 [1]

Appearance Clear, colorless liquid or solid [2]

Melting Point 117-118 °C American Elements
Boiling Point 197.5 °C at 760 mmHg American Elements
pKa (Predicted) 1.19+0.30 [2]

Solubility: 4-Chloro-2,6-dimethylpyrimidine is generally soluble in organic solvents such as
ethanol and acetone.[3] While it may have some solubility in water, it is considered to be
sparingly soluble.[3] The solubility of pyrimidine derivatives typically increases with
temperature.[4]

Stability and Storage: For optimal stability, 4-Chloro-2,6-dimethylpyrimidine should be stored
under an inert gas like nitrogen or argon at temperatures between 2-8°C.[2] It is sensitive to
light and heat, and moisture can lead to disproportionation reactions.[5] While stable under
acidic conditions, it may decompose in alkaline environments.[5]

Chemical Reactivity

The chemical reactivity of 4-Chloro-2,6-dimethylpyrimidine is primarily dictated by the
presence of the chlorine atom on the electron-deficient pyrimidine ring, making it susceptible to
nucleophilic aromatic substitution reactions.

The chlorine atom at the 4-position is a good leaving group and can be readily displaced by
various nucleophiles. This reactivity makes it a versatile building block in organic synthesis. For
instance, it can react with amines, phenoxides, and thiophenoxides to yield the corresponding
substituted pyrimidines.[6] The methyl groups on the pyrimidine ring are also 'active' and can
participate in condensation reactions, such as aldol-type condensations with aldehydes, under
appropriate conditions.[7]
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Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of 4-Chloro-2,6-
dimethylpyrimidine.

Mass Spectrometry: Mass spectrometry can confirm the molecular weight of the compound.
For 4-chloro-2,6-dimethylpyrimidine, the molecular ion peak (M+) would be expected. In
electrospray ionization (ESI) mass spectrometry, a protonated molecular ion peak ([M+H]+) at
an m/z of 143.1 has been observed.[8] Under electron ionization (EI), fragmentation would
likely involve the loss of the chlorine atom and cleavage of the methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Chloro-2,6-dimethylpyrimidine would show
characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as
well as the C-ClI stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum is expected to show two distinct signals: a singlet for the
proton on the pyrimidine ring and a singlet for the six protons of the two methyl groups.

e 13C NMR: The carbon NMR spectrum would display signals for the four distinct carbon
environments in the molecule: the two methyl carbons, the carbon atom of the C-H bond on
the ring, and the three quaternary carbons of the pyrimidine ring.

While specific spectral data with peak assignments for 4-Chloro-2,6-dimethylpyrimidine is
not readily available in the public domain, the expected patterns are based on the known
behavior of similar pyrimidine derivatives.[9]

Experimental Protocols

Two primary methods for the synthesis of 4-Chloro-2,6-dimethylpyrimidine are detailed
below.

Method 1: Synthesis from Methyl Acetoacetate and Acetamidine Hydrochloride

This method involves the condensation of methyl acetoacetate and acetamidine hydrochloride
followed by chlorination.
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Experimental Workflow for Synthesis Method 1
Caption: Workflow for the synthesis of the precursor to 4-Chloro-2,6-dimethylpyrimidine.
e Procedure:

o In a 3-liter three-necked flask, add 2 liters of methanol, 211 grams of methyl acetoacetate,
and 138 grams of potassium hydroxide. This will cause an exothermic reaction.[10]

o Mechanically stir the mixture for approximately 1 hour.[10]

o Add 266 grams of acetamidine hydrochloride to the flask.[10]

o Heat the mixture to reflux and continue stirring overnight.[10]

o After the reaction is complete, cool the mixture to room temperature and filter.[10]

o The filtrate is then spin-dried to yield a yellow, cotton-shaped solid, which is the
intermediate 4-hydroxy-2,6-dimethylpyrimidine.[10] This intermediate requires a
subsequent chlorination step to yield the final product.

Method 2: Chlorination of 2,4-dimethyl-6-hydroxypyrimidine

This procedure details the chlorination of the pyrimidine precursor using phosphorus
oxychloride (POCIs).

Experimental Workflow for Synthesis Method 2
Caption: Workflow for the chlorination of 2,4-dimethyl-6-hydroxypyrimidine.
e Procedure:

o To a solution of 2,4-dimethyl-6-hydroxypyrimidine (1.0 mmol) in toluene (15 mL), add
phosphorus trichloride (POCIs, 0.460 g, 3.0 mmol).[8]

o Stir the mixture for 3 hours under reflux conditions.[8]
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o Upon completion of the reaction, remove the excess phosphorus trichloride by distillation
under reduced pressure.[8]

o Quench the reaction by adding ice water (10 mL).[8]
o Adjust the pH of the reaction mixture to 9-10 using a sodium carbonate solution.[8]
o Extract the product with methyl tert-butyl ether (MTBE).[8]

o Dry the organic phase with anhydrous sodium sulfate and concentrate it under reduced
pressure to remove the solvent, affording the target product, 4-chloro-2,6-
dimethylpyrimidine.[8] A yield of 82% has been reported for this method.[8]

Logical Relationships in Reactivity

The primary reactivity of 4-Chloro-2,6-dimethylpyrimidine involves nucleophilic substitution at
the C4 position.

Diagram of Nucleophilic Substitution
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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